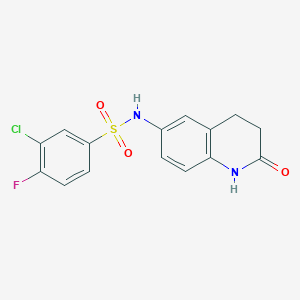

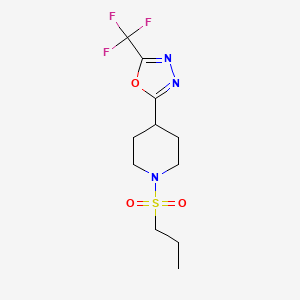

3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a benzenesulfonamide moiety, a fluorine and chlorine substituted benzene ring, and a tetrahydroquinoline ring with a carbonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide group, a tetrahydroquinoline ring, and halogen substitutions on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar groups, aromatic rings, and halogen substitutions would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Tetrahydroquinoline derivatives have been synthesized through a variety of chemical reactions, demonstrating the versatility of these compounds in organic chemistry. For instance, a study by Cremonesi et al. (2010) outlined the synthesis of tetrahydroquinazoline derivatives via the aza Diels-Alder reaction, showcasing the formation of highly reactive intermediates and the chemical behavior of the resulting compounds (Cremonesi, Croce, & Gallanti, 2010). Additionally, the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives highlighted the importance of F⋯O interactions in determining the compounds' structures and properties (Grudova et al., 2020).

Biological Activities and Applications

Significant research has been conducted on the biological activities of tetrahydroquinoline derivatives, particularly in the field of medicinal chemistry. Alqasoumi et al. (2010) discovered novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, which exhibited potent antitumor activity, demonstrating more efficacy than the reference drug Doxorubicin in some cases (Alqasoumi et al., 2010). Furthermore, the synthesis and anticancer activity of trifluoromethylquinoline derivatives containing a benzenesulfonamide moiety were evaluated, with several compounds showing promising results against various cancer cell lines (Al-Dosari et al., 2013).

Analytical Applications

The analytical applications of sulfonamide derivatives have been explored, particularly in the detection of metal ions. Ma et al. (2000) developed two sensitive fluorescence methods for determining cobaltous in food and hair samples using sulfonamidoquinoline derivatives, showcasing high sensitivity and selectivity (Ma et al., 2000).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O3S/c16-12-8-11(3-4-13(12)17)23(21,22)19-10-2-5-14-9(7-10)1-6-15(20)18-14/h2-5,7-8,19H,1,6H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSUCJOYKASZIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methylphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2661468.png)

![2-[[1-[2-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2661475.png)

![1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid](/img/structure/B2661480.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2661481.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide](/img/structure/B2661483.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2661484.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2661488.png)

![3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2661491.png)